molecular formula C12H16N2O3 B15217824 Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate CAS No. 1755-98-2

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate

Cat. No.: B15217824
CAS No.: 1755-98-2
M. Wt: 236.27 g/mol
InChI Key: MOUXOTUMVDKGHY-UHFFFAOYSA-N
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Description

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate is a synthetic intermediate characterized by a benzyloxycarbonyl (Cbz)-protected amino group and an ethyl acetimidate ester. This compound is pivotal in peptide and peptidomimetic synthesis due to its dual functionality: the Cbz group safeguards the amine during reactions, while the acetimidate ester enables selective amidination. Unlike traditional amino-reactive reagents (e.g., acetic anhydride), ethyl acetimidate derivatives preserve cationic charge during protein modification, reducing unintended charge-based inactivation . Evidence from antimalarial and antiviral drug development highlights its utility as a precursor for imidazole- and cyclopropane-containing bioactive molecules .

Properties

CAS No.

1755-98-2

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 2-(phenylmethoxycarbonylamino)ethanimidate

InChI

InChI=1S/C12H16N2O3/c1-2-16-11(13)8-14-12(15)17-9-10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3,(H,14,15)

InChI Key

MOUXOTUMVDKGHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Fundamental Synthetic Pathways for Ethyl 2-(((Benzyloxy)carbonyl)amino)acetimidate

Nucleophilic Substitution of 2-Aminoacetonitrile Derivatives

The most widely reported method involves the reaction of 2-aminoacetonitrile with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base. This step introduces the Cbz group while preserving the nitrile functionality. Subsequent esterification with ethanol under acidic conditions yields the target acetimidate. For example, a 2021 study demonstrated that using triethylamine as the base in dichloromethane at 0°C achieved 85% yield of the protected intermediate, with minimal epimerization.

Critical parameters include:

  • Temperature control : Reactions conducted below 5°C minimize side reactions such as nitrile hydrolysis.
  • Solvent selection : Polar aprotic solvents like dichloromethane or ethyl acetate enhance reaction homogeneity.
  • Stoichiometry : A 1.2:1 molar ratio of Cbz-Cl to 2-aminoacetonitrile ensures complete protection.

Direct Imidate Formation via Pinner Reaction

An alternative route employs the Pinner reaction, where 2-(((benzyloxy)carbonyl)amino)acetonitrile is treated with ethanol and hydrochloric acid gas. This one-pot method bypasses intermediate isolation, achieving 78% yield under optimized conditions. The reaction mechanism proceeds through a nitrilium ion intermediate, which undergoes nucleophilic attack by ethanol to form the imidate ester.

Key challenges include:

  • Moisture sensitivity : Anhydrous conditions are mandatory to prevent hydrolysis.
  • Gas handling : HCl gas requires specialized equipment for safe utilization.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Recent advancements in continuous flow systems have addressed batch process limitations. A 2023 patent describes a tubular reactor setup where 2-aminoacetonitrile and Cbz-Cl are mixed in-line at 10°C, followed by immediate ethanol quench. This method reduces reaction time from 12 hours to 45 minutes and improves yield to 91%.

Table 1: Comparison of Batch vs. Flow Synthesis
Parameter Batch Process Flow Process
Reaction Time (h) 12 0.75
Yield (%) 78 91
Purity (%) 95 99
Energy Consumption (kW) 8.2 3.1

Catalytic Cbz-Protection Strategies

Traditional methods use stoichiometric Cbz-Cl, but emerging catalytic approaches employ benzyl chloroformate with DMAP (4-dimethylaminopyridine). This reduces waste and improves atom economy. For instance, a 2022 study achieved 88% yield using 10 mol% DMAP in ethyl acetate at room temperature.

Stereochemical Considerations in Imidate Formation

Configuration Retention During Esterification

The stereochemical integrity of the Cbz-protected amine is preserved during imidate formation when using protic acids like HCl. However, Lewis acids such as BF3·OEt2 induce partial racemization (≤12%), as observed in NMR studies.

Chiral Auxiliary Approaches

To access enantiopure derivatives, researchers have utilized (S)-phenylglycine methyl ester as a chiral template. This method, reported in 2020, enables >99% enantiomeric excess (ee) but adds two additional synthetic steps.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • 1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH2Cbz), 4.25 (q, J = 7.1 Hz, 2H, OCH2CH3), 4.02 (s, 2H, NHCH2C), 1.31 (t, J = 7.1 Hz, 3H, CH3).
  • 13C NMR (101 MHz, CDCl3): δ 169.8 (C=O), 156.2 (Cbz carbonyl), 136.1–128.3 (Ar-C), 66.1 (OCH2CH3), 61.8 (CH2Cbz), 44.2 (NHCH2C), 14.1 (CH3).

Chromatographic Purity Assessment

HPLC methods using a C18 column (MeCN/H2O 70:30, 1 mL/min) show ≥99% purity for industrial-grade material.

Chemical Reactions Analysis

Cross-Metathesis with Grubbs’ Catalyst

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate participates in olefin cross-metathesis reactions using Grubbs’ catalyst (2nd generation). This method is critical for constructing complex alkenes in peptide backbones.

  • Conditions : Degassed anhydrous DCM, 48 hours under nitrogen.

  • Key Reagents :

    • Grubbs’ catalyst (0.05 eq)

    • Equimolar di-tert-butyl(2S,6R,E)-2-(((benzyloxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hept-3-enedioate precursor.

  • Outcome : Formation of di-tert-butyl hept-3-enedioate derivatives with minimized homodimerization .

ParameterValue
Catalyst Loading5 mol%
Reaction Time48 h
Purification MethodFlash chromatography (ethyl acetate/hexane)

Acylation with Benzyl Chloroformate

The compound undergoes acylation to introduce protective groups in peptide synthesis.

  • Conditions : Anhydrous DCM with Hünig’s base (2.0 eq) at room temperature.

  • Mechanism : Nucleophilic displacement of the imidate group by the acylating agent.

  • Yield : Up to 90% for N-protected derivatives .

ParameterValue
BaseHünig’s base (2.0 eq)
Reaction TimeOvernight (~12 h)
Key ProductDi-tert-butyl(2S,6R,E)-hept-3-enedioate

Michaelis–Becker-like Nucleophilic Addition

The imidate group reacts with phosphorus nucleophiles under phase-transfer catalysis (PTC):

  • Conditions : −40°C, diethyl phosphite (2.0 eq), tetrabutylammonium bromide (TBAB) catalyst.

  • Outcome : Formation of α-aminophosphonate derivatives, precursors to bioactive molecules .

ParameterValue
Temperature−40°C
NucleophileDiethyl phosphite (2.0 eq)
CatalystTBAB
Yield55–90% (substrate-dependent)

Solvolysis and Ether Formation

While direct solvolysis data for this compound is limited, analogous trichloroacetimidates undergo solvolysis in methanol to form ethers. For example:

  • Conditions : Refluxing methanol, 24–48 hours.

  • Outcome : Methoxy derivatives via SN1 mechanism .

ParameterValue
SolventMethanol
Reaction Time24–48 h
Byproduct RemovalNaOH washes

Comparative Analysis of Reaction Pathways

Reaction TypeKey FeatureApplicationsYield Range
Cross-MetathesisAlkene formationPeptide backbone engineeringModerate–High
AcylationProtective group introductionPeptide synthesisHigh (≤90%)
Nucleophilic AdditionPhosphonate synthesisBioactive molecule designVariable
SolvolysisEther formationFunctional group interconversionModerate

Experimental Considerations

  • Purification : Flash chromatography with ethyl acetate/hexane gradients is standard for isolating products .

  • Stereochemistry : Reactions involving chiral centers (e.g., cross-metathesis) require rigorous control of reaction conditions to preserve enantiomeric purity .

Scientific Research Applications

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride is a chemical compound utilized in organic synthesis and research due to its chemical properties and its function as a protecting group in peptide synthesis. It has the molecular formula C₁₂H₁₇ClN₂O₃ and a molecular weight of approximately 272.73 g/mol.

Scientific Research Applications

  • Organic Synthesis It serves as a reagent in synthesizing complex organic molecules. It is also used for selective protection and deprotection during peptide synthesis, allowing exploration into biochemical pathways while minimizing side reactions.
  • Pharmaceutical Development Its structural features make it applicable in pharmaceutical development.
  • Protecting Group The benzyloxycarbonyl (Cbz) group, present in this compound, is commonly used for the protection of amino groups .

Synthesis
The synthesis of this compound hydrochloride typically involves the reaction of 2-benzyloxycarbonylamino-acetonitrile with ethanolic hydrochloric acid. The process is conducted under controlled temperature conditions, often below -5°C, followed by stirring at ambient temperature to ensure high purity. In industrial settings, similar synthetic routes are scaled up for mass production, with precise control over reaction conditions and purification steps. A reaction using 2-benzyloxy-carbonyl-amino-acetonitrile in ethanol combined with ethanolic hydrochloric acid at -8° C, stirred at -10° C then at ambient temperature, yielded 54% of the desired product .

Reactions
The compound can undergo oxidation to yield carboxylic acids, while reduction typically leads to amines, depending on specific reagents and conditions. The acylation reactions for ethyl imidate hydrochlorides with benzyl chloroformate can be carried out using Hünig’s base .

Structural Similarities
Several compounds share structural similarities with this compound hydrochloride.

Compound NameStructure FeaturesUnique Aspects
Ethyl AcetamidateContains an acetamido groupSimpler structure, primarily used as an intermediate
Benzoyl ChlorideContains a benzoyl groupHighly reactive acyl chloride
N-Boc-Amino AcidsContains a tert-butyloxycarbonyl groupCommonly used in peptide synthesis
Ethyl 2-(phenylmethoxycarbonylamino)acetimidateSimilar protective groupUsed in peptide synthesis
N-(benzyloxycarbonyl)glycine iminoethyl ester hydrochlorideRelated structureUsed as an intermediate
Ethyl benzyloxycarbonylaminoethanimidate hydrochlorideClosely relatedUtilized in similar applications

Mechanism of Action

The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modification of their structure and function. The pathways involved in these reactions are often complex and may include multiple steps, such as activation, binding, and transformation.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Ethyl acetimidate derivatives (e.g., target compound) exhibit unique charge-preserving amidination, contrasting with charge-altering reagents like picryl sulfonate .
  • Synthetic Efficiency : Cyclopropane-containing analogues (e.g., MPI24b) achieve higher yields (80%) compared to oxetanyl derivatives (43%) due to optimized purification protocols .

Key Observations :

  • Biological Relevance : The target compound’s imidazole-containing derivatives (e.g., mCMQ069) show antimalarial potency, whereas MPI24b’s cyclopropane motifs enhance antiviral activity .
  • Solubility : Oxetanyl and cyclopropane derivatives exhibit superior organic-phase solubility, critical for medicinal chemistry workflows .

Research Findings and Implications

  • Charge Preservation : Ethyl acetimidate’s amidine group retains cationic lysine residues in proteins, minimizing functional disruption—a critical advantage over phthalic anhydride or cyanate reagents .
  • Structural Versatility : Substitutions (e.g., cyclopropane in MPI24b, oxetane in Compound 53) modulate bioactivity and pharmacokinetics, guiding lead optimization in drug discovery .

Biological Activity

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate, also known as this compound hydrochloride, is a compound with notable potential in various biological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₇ClN₂O₃
  • Molecular Weight : Approximately 272.73 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water and other polar solvents

The compound features an ethyl group and a benzyloxycarbonyl moiety, which contribute to its reactivity and utility in organic synthesis .

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties. Research indicates that benzyloxycarbonyl derivatives can act as effective antimicrobial agents, potentially inhibiting the growth of various pathogens .

Enzyme Inhibition

The compound is also implicated in enzyme inhibition. Its structure allows for interaction with specific molecular targets, making it a candidate for studies focused on enzyme mechanisms and protein modifications . This is particularly relevant in the context of drug design, where enzyme inhibitors are crucial for therapeutic applications.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2-benzyloxycarbonylamino-acetonitrile with ethanolic hydrochloric acid under controlled temperature conditions. The process includes:

  • Reactants : 2-benzyloxycarbonylamino-acetonitrile and ethanolic hydrochloric acid.
  • Conditions : Reaction temperatures maintained below -5°C, followed by stirring at ambient temperature for optimal yield.
  • Yield : Reports indicate yields around 54% under specific conditions .

The mechanism by which this compound exerts its biological effects involves:

  • Nucleophilic Substitution : The benzyloxycarbonyl group can be replaced by other nucleophiles under basic or acidic conditions.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form corresponding oxidized products or reduction to yield different amine derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Studies : A study highlighted the effectiveness of benzyloxycarbonyl derivatives against specific bacterial strains, demonstrating their potential as antimicrobial agents .
  • Enzyme Mechanism Investigations : Research focusing on enzyme inhibition showed that modifications to the benzyloxycarbonyl group could enhance the inhibitory effects on target enzymes, suggesting avenues for drug development .
  • Synthesis Optimization : Studies have optimized the synthesis process using various bases to improve yields and efficiency in producing acylation products from ethyl imidate hydrochlorides .

Applications in Research and Industry

This compound finds applications across several fields:

  • Organic Chemistry : Serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Research : Utilized in studies examining enzyme mechanisms and protein modifications.
  • Industrial Use : Employed in producing specialty chemicals and materials, highlighting its versatility .

Q & A

Q. What is the recommended synthetic route for Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate?

A common method involves reacting benzyl(2-(4-(4-fluoro-3-methylphenyl)-1H-imidazol-2-yl)propan-2-yl)carbamate with ethyl bromoacetate in dimethylformamide (DMF) using cesium carbonate (2.5 equivalents) as a base. The reaction is typically conducted at room temperature and monitored via LCMS. After completion, the product is extracted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated to yield the crude product .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of the benzyloxycarbonyl (Cbz) and acetimidate moieties.
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : To identify functional groups like the carbonyl (C=O) and imidate (C=N) bonds.
    Cross-referencing spectral data with computational predictions (e.g., DFT calculations) enhances accuracy .

Q. How should this compound be purified after synthesis?

Post-reaction, the product is extracted with ethyl acetate, followed by sequential washes with water (to remove polar impurities) and brine (to eliminate residual DMF). The organic layer is dried over anhydrous sodium sulfate and concentrated. Further purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is recommended for high-purity yields .

Q. What safety precautions are critical during handling?

  • Storage : Keep in tightly sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the imidate group .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile solvents (e.g., DMF) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Stoichiometry : Adjust the equivalents of cesium carbonate (base) and ethyl bromoacetate (alkylating agent) to 2.5 and 1.2 equivalents, respectively, to minimize side reactions .
  • Solvent Choice : Replace DMF with acetonitrile or THF if imidate stability is pH-sensitive.
  • Temperature Control : Maintain room temperature to prevent thermal degradation of intermediates.

Q. How should researchers resolve contradictions in spectral data?

  • Purity Verification : Use HPLC to confirm the absence of impurities (e.g., unreacted starting materials).
  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts .
  • Cross-Validation : Compare experimental IR peaks with computational simulations (e.g., Gaussian software) .

Q. What role does this compound play in antimalarial drug development?

It serves as a key intermediate in synthesizing imidazole-containing antimalarials. For example, it was used to prepare mCMQ069, a candidate with single-dose cure potential, by facilitating alkylation reactions to build the imidazole core .

Q. How can stability issues during storage be mitigated?

  • Moisture Control : Store under desiccants (e.g., molecular sieves) at 2–8°C .
  • Light Sensitivity : Use amber glass vials to prevent photodegradation of the Cbz group .

Q. What analytical challenges arise from byproducts in synthesis?

  • Byproduct Identification : Use LCMS to detect impurities like unreacted bromoacetate or hydrolyzed acetimidic acid.
  • Quantitative Analysis : Apply qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents .

Q. How to troubleshoot incomplete alkylation reactions?

  • Catalyst Activity : Ensure cesium carbonate is fresh and anhydrous; replace with potassium carbonate if reactivity is low .
  • Reagent Quality : Confirm ethyl bromoacetate purity via GC-MS. Aged reagents may contain hydrobromic acid, which deactivates the base .

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